2-Fluoro-4-ethoxycarbonylphenylboronic acid
Overview
Description
2-Fluoro-4-ethoxycarbonylphenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and an ethoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-ethoxycarbonylphenylboronic acid typically involves the following steps:
Bromination: The starting material, 2-fluoro-4-ethoxycarbonylbenzene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 2-bromo-4-ethoxycarbonylfluorobenzene.
Borylation: The brominated intermediate is then subjected to a borylation reaction using a palladium catalyst (e.g., Pd(dppf)Cl2) and a boron source such as bis(pinacolato)diboron (B2Pin2) in the presence of a base like potassium acetate. This step yields this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Types of Reactions:
Suzuki-Miyaura Coupling: this compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The ethoxycarbonyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Reduced Derivatives: Formed via reduction of the ethoxycarbonyl group.
Scientific Research Applications
2-Fluoro-4-ethoxycarbonylphenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: Employed in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The primary mechanism of action for 2-Fluoro-4-ethoxycarbonylphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl halide to form a biaryl product. The fluoro and ethoxycarbonyl groups influence the reactivity and selectivity of the compound, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
2-Fluoro-4-methoxycarbonylphenylboronic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
2-Fluoro-4-carboxyphenylboronic acid: Contains a carboxyl group instead of an ethoxycarbonyl group.
4-Ethoxycarbonylphenylboronic acid: Lacks the fluoro substituent.
Uniqueness: 2-Fluoro-4-ethoxycarbonylphenylboronic acid is unique due to the presence of both a fluoro and an ethoxycarbonyl group, which can significantly affect its electronic properties and reactivity. This makes it particularly useful in fine-tuning the outcomes of synthetic reactions and in the development of specialized materials and pharmaceuticals.
Properties
IUPAC Name |
(4-ethoxycarbonyl-2-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO4/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,13-14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXIRLABZXFDAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OCC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673885 | |
Record name | [4-(Ethoxycarbonyl)-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874459-62-8 | |
Record name | [4-(Ethoxycarbonyl)-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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